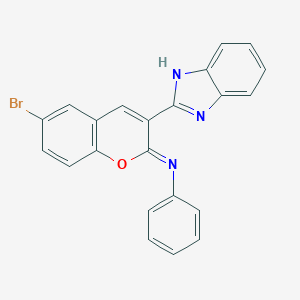

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and antiviral properties .

Molecular Structure Analysis

Benzimidazole derivatives typically have a planar structure, with a dihedral angle close to zero between the five-membered imidazole ring and the attached six-membered benzene ring .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, they can participate in Gabriel–Colman rearrangement .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学的研究の応用

DNA Interaction and Cellular Applications

The research on compounds related to "3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine" highlights their role in interacting with DNA and their applications in cellular biology. The synthetic dye Hoechst 33258, for instance, known for its strong binding to the minor groove of double-stranded B-DNA, is closely related in structure and function to benzimidazole derivatives. This interaction specificity for AT-rich sequences enables its widespread use as a fluorescent DNA stain in cell biology, including chromosome and nuclear staining, and analysis of nuclear DNA content values. The derivatives of Hoechst have further applications as radioprotectors and topoisomerase inhibitors, underscoring the versatility of this family of drugs in both research and therapeutic contexts (Issar & Kakkar, 2013).

Anticancer Potential

The anticancer potential of benzimidazole derivatives, including structures analogous to "this compound," has been a significant focus of recent research. These compounds, owing to their structural similarity to natural nitrogenous bases like purines, exhibit a broad range of biological activities. Benzimidazole derivatives have been identified as promising scaffolds for anticancer drug design, acting through various mechanisms such as intercalation into DNA, inhibition of topoisomerases, and tubulin polymerization inhibition. The therapeutic significance of benzimidazole derivatives in cancer treatment, supported by structure-activity relationship studies, underscores the importance of this scaffold in the development of new anticancer agents (Akhtar et al., 2019).

Photophysical and Electrochemical Applications

Further research into benzimidazole derivatives and related compounds has explored their applications beyond biomedical science, particularly in the field of materials science. The incorporation of benzimidazole and its analogues into π-extended conjugated systems has shown great value for the creation of novel optoelectronic materials. These compounds are involved in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of benzimidazole derivatives in optoelectronic applications, ranging from luminescent materials to nonlinear optical materials and colorimetric pH sensors, highlights their potential in the advancement of next-generation electronic devices (Lipunova et al., 2018).

作用機序

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have been found to interact with serine/threonine-protein kinase Chk1 .

Mode of Action

Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are known to exhibit a variety of pharmacokinetic properties, depending on their specific chemical structures .

Result of Action

Benzimidazole derivatives are known to exhibit a variety of biological effects, depending on their specific targets and modes of action .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of benzimidazole derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN3O/c23-15-10-11-20-14(12-15)13-17(21-25-18-8-4-5-9-19(18)26-21)22(27-20)24-16-6-2-1-3-7-16/h1-13H,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIBFFHPMNKCQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B420548.png)

![3-ethyl-2-{2-[3'-butyl-3-ethyl-4,4'-dioxo-2'-thioxo-2,5'-bis(1,3-thiazolidin-2-ylidene)-5-ylidene]ethylidene}-4-methyl-6-phenyl-3,6-dihydro-2H-imidazo[4,5-d][1,3]thiazol-4-ium](/img/structure/B420550.png)

![4-{2-[4-(Acetyloxy)phenyl]-1-ethylbutyl}phenyl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B420555.png)

![Ethyl [1,2-bis(3-nitrobenzoyl)hydrazino]acetate](/img/structure/B420556.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)

![2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B420564.png)

![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)

![1-[7-(diethylamino)-2-imino-2H-chromen-3-yl]ethanone {4-nitrophenyl}hydrazone](/img/structure/B420568.png)

![3a,8a-Dihydroxy-1,3-dimethyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B420570.png)

![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B420571.png)

![4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B420572.png)